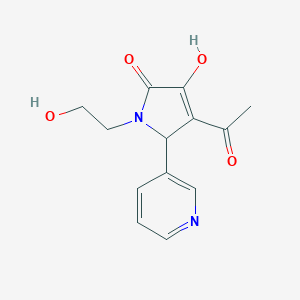
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating the activity of several enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to reduce oxidative stress and DNA damage, suggesting a potential role in the prevention of age-related diseases. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a drug candidate. Its ability to modulate the activity of several enzymes and receptors, as well as its anti-inflammatory, anti-oxidant, and anti-cancer properties, make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the further investigation of its mechanism of action, particularly in relation to its effects on specific enzymes and receptors. Another potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and human clinical trials. Finally, the potential of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one as a drug candidate for the treatment of various diseases should be further explored.
Métodos De Síntesis
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxylic acid with ethyl acetoacetate, followed by cyclization and subsequent reduction with sodium borohydride. The final product is obtained as a white crystalline solid with a melting point of 160-162°C.
Aplicaciones Científicas De Investigación
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to modulate the activity of several enzymes and receptors, making it a potential candidate for drug development.
Propiedades
Nombre del producto |
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C13H14N2O4/c1-8(17)10-11(9-3-2-4-14-7-9)15(5-6-16)13(19)12(10)18/h2-4,7,11,16,18H,5-6H2,1H3 |
Clave InChI |
QKTLZXLNWHVPPW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CCO)O |
SMILES canónico |
CC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)

![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![2-{4-[1-(4-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247009.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)
![2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247016.png)
amino]propanamide](/img/structure/B247018.png)
![N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B247019.png)
amino]propanamide](/img/structure/B247021.png)
![4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247022.png)
![3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247023.png)
![1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247024.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247026.png)